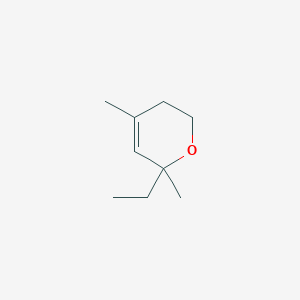
2H-Pyran, 2-ethyl-5,6-dihydro-2,4-dimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2H-Pyran, 2-ethyl-5,6-dihydro-2,4-dimethyl- is a heterocyclic organic compound It belongs to the class of pyrans, which are six-membered rings containing one oxygen atom and five carbon atoms
Preparation Methods
The synthesis of 2H-Pyran, 2-ethyl-5,6-dihydro-2,4-dimethyl- can be achieved through several synthetic routes. One common method involves the reaction of 2-methyl-5,6-dihydro-2H-pyran with ethylating agents under controlled conditions . Industrial production methods often utilize catalytic processes to ensure high yield and purity. The reaction conditions typically involve moderate temperatures and pressures to facilitate the formation of the desired product.
Chemical Reactions Analysis
2H-Pyran, 2-ethyl-5,6-dihydro-2,4-dimethyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding pyranones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of dihydropyran derivatives.
Substitution: Nucleophilic substitution reactions can occur at the ethyl or methyl groups, often using reagents like sodium hydride or lithium diisopropylamide.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields pyranones, while reduction produces dihydropyran derivatives.
Scientific Research Applications
2H-Pyran, 2-ethyl-5,6-dihydro-2,4-dimethyl- has several scientific research applications:
Mechanism of Action
The mechanism by which 2H-Pyran, 2-ethyl-5,6-dihydro-2,4-dimethyl- exerts its effects involves interactions with various molecular targets. In biological systems, it can act as a substrate for enzymes involved in oxidation-reduction reactions. The pathways involved often include the formation of reactive intermediates that can further react to produce biologically active compounds .
Comparison with Similar Compounds
2H-Pyran, 2-ethyl-5,6-dihydro-2,4-dimethyl- can be compared with other similar compounds such as:
2-Methyl-5,6-dihydro-2H-pyran: This compound is structurally similar but lacks the ethyl group, leading to different reactivity and applications.
2H-Pyran, 3,4-dihydro-: This compound has a different hydrogenation pattern, affecting its stability and reactivity.
2H-Pyran-2-one, 5,6-dihydro-6-pentyl-:
The uniqueness of 2H-Pyran, 2-ethyl-5,6-dihydro-2,4-dimethyl- lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it valuable for various applications.
Properties
CAS No. |
60335-72-0 |
|---|---|
Molecular Formula |
C9H16O |
Molecular Weight |
140.22 g/mol |
IUPAC Name |
6-ethyl-4,6-dimethyl-2,3-dihydropyran |
InChI |
InChI=1S/C9H16O/c1-4-9(3)7-8(2)5-6-10-9/h7H,4-6H2,1-3H3 |
InChI Key |
KOKMNPSEEWYDAO-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(C=C(CCO1)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















